(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol
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Overview
Description
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol is a chiral piperidine derivative with a unique stereochemistry. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple stereocenters makes it a valuable compound for studying stereoselective reactions and chiral recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as nonylamine and 2-methylpiperidine.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium tert-butoxide.
Introduction of Hydroxyl Group: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chiral Recognition: The compound’s chiral centers make it useful for studying chiral recognition and enantioselective catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,6S)-2-(Hydroxymethyl)-6-(2-hydroxyundecyl)-3,4-piperidinediol: This compound shares a similar piperidine ring structure but differs in the substituents and stereochemistry.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with multiple stereocenters and a piperidine-like ring, used in carbohydrate synthesis.
Uniqueness
(2R,4S,6S)-2-Methyl-6-nonylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of a nonyl group, which imparts distinct physicochemical properties. These features make it a valuable compound for studying stereoselective reactions and for applications in medicinal chemistry.
Properties
CAS No. |
120030-06-0 |
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Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
(2R,4S,6S)-2-methyl-6-nonylpiperidin-4-ol |
InChI |
InChI=1S/C15H31NO/c1-3-4-5-6-7-8-9-10-14-12-15(17)11-13(2)16-14/h13-17H,3-12H2,1-2H3/t13-,14+,15+/m1/s1 |
InChI Key |
TYTDPXWKDACQAX-ILXRZTDVSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H]1C[C@H](C[C@H](N1)C)O |
Canonical SMILES |
CCCCCCCCCC1CC(CC(N1)C)O |
Origin of Product |
United States |
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